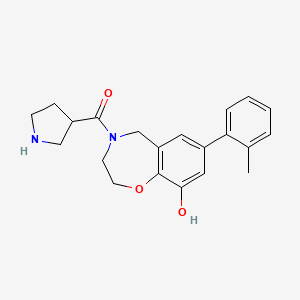![molecular formula C20H11BrN4O3 B5487722 2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5487722.png)
2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The molecule “2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)-2-furyl]acrylonitrile” is a complex organic compound. It contains several functional groups and rings including a benzimidazole ring, a furyl group, a nitrophenyl group, and an acrylonitrile group. The presence of these groups suggests that this compound may have interesting chemical and physical properties, and could potentially be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the benzimidazole ring, followed by the introduction of the furyl, nitrophenyl, and acrylonitrile groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzimidazole ring, for example, is a fused ring system consisting of a benzene ring and an imidazole ring. The furyl group is a five-membered ring containing an oxygen atom, and the nitrophenyl group consists of a benzene ring with a nitro group attached .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the acrylonitrile group could potentially undergo addition reactions, and the nitro group in the nitrophenyl ring could potentially be reduced to an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(4-bromo-2-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrN4O3/c21-13-5-7-15(18(10-13)25(26)27)19-8-6-14(28-19)9-12(11-22)20-23-16-3-1-2-4-17(16)24-20/h1-10H,(H,23,24)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFVZSIYHYIOKH-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Br)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5487639.png)
![4-{2-[(3-methoxybenzyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5487653.png)
![4-methoxy-N-(1-methyl-4-piperidinyl)-3-[(4-methyl-1-piperidinyl)carbonyl]benzenesulfonamide](/img/structure/B5487659.png)
![1-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-3-[2-(4-fluorophenyl)ethyl]piperidine](/img/structure/B5487664.png)
![1-[(4-ethoxyphenyl)sulfonyl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B5487678.png)
![3-benzyl-5-[4-(benzyloxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5487697.png)

![methyl 4-{3-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B5487706.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(2-furyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5487709.png)
![N-(3-chlorophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5487713.png)
![2-[(4-cyano-6,7-dihydro-5H-cyclopenta[c]pyridin-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5487725.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5487731.png)
![3-nitro-5-[(2,3,3,3-tetrafluoro-2-methoxypropanoyl)amino]benzoic acid](/img/structure/B5487737.png)
![4-methyl-N-(2-methylphenyl)-3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5487745.png)
